The compound 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule notable for its potential applications in medicinal chemistry and synthetic organic chemistry. This compound features a piperidine core modified with a tert-butyl ester group and a pyrazole moiety linked to a dioxaborolane unit, which enhances its reactivity and solubility properties.
The compound is synthesized through various chemical methods involving the reaction of piperidine derivatives with boron-containing compounds. The specific synthesis pathways and their efficiencies are critical for producing this compound in a laboratory setting.
This compound can be classified as an organoboron compound due to the presence of the dioxaborolane group. It also falls under the category of heterocyclic compounds because of its pyrazole structure, which contributes to its biological activity.
The synthesis of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use can significantly affect yield and purity.
The molecular structure of this compound can be represented as follows:
The InChI key for this compound is IBLQMWKHENBVJE-UHFFFAOYSA-N. Its SMILES representation is CC(C)(C)OC(=O)N1CCCCC1C(=C2N=CC=C(N2)C=N1)B(O)(C(C)(C)C)O.
This compound can participate in various chemical reactions typical for organoboron compounds:
Technical details such as reaction conditions (temperature, pressure) and catalysts (if any) are crucial for optimizing these reactions.
The mechanism of action for this compound primarily revolves around its interactions within biological systems:
Data regarding binding affinities and kinetic parameters are essential for understanding its pharmacological potential.
Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide insights into its purity and structural integrity.
This compound has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: